molecular formula C29H24ClNO11 B1675797 Lysolipin I CAS No. 59113-57-4

Lysolipin I

Katalognummer B1675797
CAS-Nummer: 59113-57-4
Molekulargewicht: 598 g/mol
InChI-Schlüssel: NEOMIZJYHXSRLV-MVHMQXOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lysolipin I is a broad-spectrum antibiotic agent . It is a glycopeptide synthesis inhibitor and has been found to be cytotoxic . It is sourced from Streptomyces violaceoniger .


Synthesis Analysis

Inspired by the potent polycyclic xanthone antibiotic lysolipin I, a general study on asymmetric dihydroxylation reactions of variously substituted isoquinolinones was performed . Different isoquinolinones were efficiently prepared, either by a Pomeranz–Fritsch type condensation or a Curtius rearrangement .


Molecular Structure Analysis

The lysolipin molecule is a large aromatic polyketide . The chemical structure and isotope feeding studies indicate an extensive degree of post-PKS oxidative modification . These modifications include the formation of a xanthone structure which is rarely observed in natural products of bacterial origin .


Chemical Reactions Analysis

The lysolipin molecule undergoes an extensive degree of post-PKS oxidative modification . The Lysolipin I and Lysolipin X present similar structures: Lysolipin I is easily transformed by a dehydration to Lysolipin X which through low pH and light, producing the aromatic ring C .


Physical And Chemical Properties Analysis

Lysolipin I is soluble in methylene chloride, DMSO, or chloroform . After reconstitution, it should be protected from light at -20°C .

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial Compound Against Xanthomonas Citri Subsp. Citri

  • Summary of Application : Lysolipin I has been used as an antimicrobial compound against Xanthomonas citri subsp. citri, a gram-negative bacterial pathogen that causes Citrus Canker disease, leading to significant economic losses in citrus production worldwide .
  • Methods of Application : The antimicrobial activity of Lysolipin I was tested against different strains of Xanthomonas citri subsp. citri. The crude extract of Streptomyces sp. Caat 1-54, which showed the highest antibiotic activity against Xcc, was dereplicated by LC–MS/MS .
  • Results or Outcomes : Lysolipin I showed a MIC (minimum inhibitory concentration) around 0.4–0.8 µg/mL. The preventive and curative effects of the optimized crude extract obtained by experimental design of Caat-1-54 against citrus canker were evaluated in potted ‘Pera’ sweet orange nursery trees .

2. Antimicrobial and Anti-tumor Agent

  • Summary of Application : Lysolipin I, isolated in Tübingen in 1975 by Hans Zähner’s group, is a potent antimicrobial and anti-tumor agent .
  • Methods of Application : The molecular target of Lysolipin I is not yet clearly identified. There are strong indications that Lysolipin I interacts with components of the bacterial cell envelope .

3. Glycopeptide Synthesis Inhibitor

  • Summary of Application : Lysolipin I is a glycopeptide synthesis inhibitor .

1. Antimicrobial Compound Against Xanthomonas Citri Subsp. Citri

  • Summary of Application : Lysolipin I has been used as an antimicrobial compound against Xanthomonas citri subsp. citri, a gram-negative bacterial pathogen that causes Citrus Canker disease, leading to significant economic losses in citrus production worldwide .
  • Methods of Application : The antimicrobial activity of Lysolipin I was tested against different strains of Xanthomonas citri subsp. citri. The crude extract of Streptomyces sp. Caat 1-54, which showed the highest antibiotic activity against Xcc, was dereplicated by LC–MS/MS .
  • Results or Outcomes : Lysolipin I showed a MIC (minimum inhibitory concentration) around 0.4–0.8 µg/mL. The preventive and curative effects of the optimized crude extract obtained by experimental design of Caat-1-54 against citrus canker were evaluated in potted ‘Pera’ sweet orange nursery trees .

2. Antimicrobial and Anti-tumor Agent

  • Summary of Application : Lysolipin I, isolated in Tübingen in 1975 by Hans Zähner’s group, is a potent antimicrobial and anti-tumor agent .
  • Methods of Application : The molecular target of Lysolipin I is not yet clearly identified. There are strong indications that Lysolipin I interacts with components of the bacterial cell envelope .

3. Glycopeptide Synthesis Inhibitor

  • Summary of Application : Lysolipin I is a glycopeptide synthesis inhibitor .

1. Antimicrobial Compound Against Xanthomonas Citri Subsp. Citri

  • Summary of Application : Lysolipin I has been used as an antimicrobial compound against Xanthomonas citri subsp. citri, a gram-negative bacterial pathogen that causes Citrus Canker disease, leading to significant economic losses in citrus production worldwide .
  • Methods of Application : The antimicrobial activity of Lysolipin I was tested against different strains of Xanthomonas citri subsp. citri. The crude extract of Streptomyces sp. Caat 1-54, which showed the highest antibiotic activity against Xcc, was dereplicated by LC–MS/MS .
  • Results or Outcomes : Lysolipin I showed a MIC (minimum inhibitory concentration) around 0.4–0.8 µg/mL. The preventive and curative effects of the optimized crude extract obtained by experimental design of Caat-1-54 against citrus canker were evaluated in potted ‘Pera’ sweet orange nursery trees .

2. Antimicrobial and Anti-tumor Agent

  • Summary of Application : Lysolipin I, isolated in Tübingen in 1975 by Hans Zähner’s group, is a potent antimicrobial and anti-tumor agent .
  • Methods of Application : The molecular target of Lysolipin I is not yet clearly identified. There are strong indications that Lysolipin I interacts with components of the bacterial cell envelope .

3. Glycopeptide Synthesis Inhibitor

  • Summary of Application : Lysolipin I is a glycopeptide synthesis inhibitor .

Zukünftige Richtungen

There is ongoing research into the biosynthesis of Lysolipin and its impact on bacterial survival . Additionally, new polyphenolic tridecaketides have been produced by expressing the lysolipin minimal PKS II in Streptomyces albus . This research expands the structural repertoire of bioactive naphthacene quinones and could lead to the discovery of new chemical entities in drug discovery .

Eigenschaften

IUPAC Name

(7R,8R,12S,13R)-22-chloro-3,8,28-trihydroxy-7,12,21-trimethoxy-6-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),10,17,20(25),21,23,27-nonaene-5,26-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClNO11/c1-31-28(36)14-10(19(33)29(31)39-4)7-11-13(20(14)34)15-16-25(22(11)37-2)40-8-41-26(16)27-17(21(15)35)18(32)9-5-6-12(30)24(38-3)23(9)42-27/h5-7,19,22,25,29,33-35H,8H2,1-4H3/t19-,22+,25-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOMIZJYHXSRLV-MVHMQXOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C2=C(C1=O)C(=C3C(=C2)C(C4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@@H](C2=C(C1=O)C(=C3C(=C2)[C@@H]([C@H]4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207855
Record name Lysolipin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysolipin I

CAS RN

59113-57-4
Record name Lysolipin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059113574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysolipin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lysolipin I
Reactant of Route 2
Lysolipin I
Reactant of Route 3
Lysolipin I
Reactant of Route 4
Lysolipin I
Reactant of Route 5
Lysolipin I
Reactant of Route 6
Reactant of Route 6
Lysolipin I

Citations

For This Compound
121
Citations
H Drautz, W Keller-Schierlein, H Zähner - Archives of Microbiology, 1975 - Springer
… nennerr wir dieses Antibioticum Lysolipin I. Im Kulturfiltrat … Lysolipin I entsteht, vor. Im folgenden Teil wird yon Lysolipin gesprochen, wenn nicht klar ist, ob Lysolipin X oder Lysolipin I …
Number of citations: 49 link.springer.com
M Dobler, W Keller‐Schierlein - Helvetica Chimica Acta, 1977 - Wiley Online Library
… The Crystal and Molecular Structure of Lysolipin I … The structural formulae (1) (R = H for free lysolipin I and R = COCH3 for the triacetate) are in good agreement with the spectra of …
Number of citations: 51 onlinelibrary.wiley.com
RO Duthaler, UHU Wegmann - Helvetica chimica acta, 1984 - Wiley Online Library
… pounds in our approach [l] to the total synthesis of Lysolipin I (1) (21 (Scheme I ) . Such 2-arylcyclohexanones have generally been prepared by the addition of an aryllithium or an aryl-…
Number of citations: 20 onlinelibrary.wiley.com
RO Duthaler, P Mathies, W Petter… - Helvetica chimica …, 1984 - Wiley Online Library
Experiments on the Total Synthesis of Lysolipin I. Part I. On Configuration and Conformation … The main problem of a total-synthetic approach to Lysolipin I (l), an interesting antibiotic with …
Number of citations: 15 onlinelibrary.wiley.com
RO Duthaler, V Scherrer - Helvetica chimica acta, 1984 - Wiley Online Library
… A retrosynthetic analysis of the complex structure determined for the antibiotic Lysolipin I [3] led to (3’-oxocyclohexyl)acetic acids with a p-hydroquinoid substituent at C(2’) as starting …
Number of citations: 10 onlinelibrary.wiley.com
MJB Heinemann, T Voigt, D Menche - Synthesis, 2022 - thieme-connect.com
… In summary, inspired by the substitution pattern of lysolipin I, a highly potent antibiotic of bacterial origin, a comprehensive study on asymmetric benzylic dihydroxylations of variously …
Number of citations: 1 www.thieme-connect.com
JP Rodrigues, SS Prova, LAB Moraes… - Analytical and bioanalytical …, 2018 - Springer
… A novel compound, which is presumed to be an analogue of the antifungal agent lienomycin, along with the antimicrobial compound lysolipin I were identified in this study to be …
Number of citations: 25 link.springer.com
H Drautz, W Keller-Schierlein, H Zähner - Pathobiology, 1975 - karger.com
Lysolipin I, ein neuer Hemmstoff der bakteriellen Zellwandsynthese | Pathobiology | Karger Publishers … Lysolipin I, ein neuer Hemmstoff der bakteriellen Zellwandsynthese … Zähner; …
Number of citations: 1 karger.com
P Lopez, A Hornung, K Welzel, C Unsin, W Wohlleben… - Gene, 2010 - Elsevier
… Due to the stability of lysolipin I, no special point in time had to be monitored for its isolation. S. albus G J1074 (Chater and Wilde, 1980) was used as a host for heterologous expression. …
Number of citations: 58 www.sciencedirect.com
EJ Chin, KC Ching, ZY Tan, M Wibowo, CY Leong… - Molecules, 2023 - mdpi.com
… [36], and known compounds lysolipin I and soyasaponin II isolated from A1301 … lysolipin I also showed antifungal activity against CA and AF. The most potent compound is lysolipin I …
Number of citations: 7 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.